11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-phenylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
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Overview
Description
7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(phenylsulfanyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a complex organic compound with a unique structure that includes multiple aromatic rings and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(phenylsulfanyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, followed by the introduction of the methyl, benzyl, and phenylsulfanyl groups. Common reagents used in these reactions include sulfur-containing compounds, methylating agents, and aromatic halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(phenylsulfanyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(phenylsulfanyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism by which 7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(phenylsulfanyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic molecules, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(1-pyrrolidinyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine
- 7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenoxy]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine
Uniqueness
Compared to similar compounds, 7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(phenylsulfanyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is unique due to the presence of both methyl and phenylsulfanyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-phenylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3S3/c1-15-9-11-18(12-10-15)14-29-25-27-21-20-16(2)13-17(3)26-23(20)31-22(21)24(28-25)30-19-7-5-4-6-8-19/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXOOYUHWRNJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)SC4=CC=CC=C4)SC5=C3C(=CC(=N5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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